molecular formula C8H15ClN2O2 B1375729 N-tert-butyl-2-(2-chloroacetamido)acetamide CAS No. 1226095-75-5

N-tert-butyl-2-(2-chloroacetamido)acetamide

Cat. No. B1375729
M. Wt: 206.67 g/mol
InChI Key: WUZSQJRRNZQDDI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-chloroacetamido)acetamide is an organic compound that was first synthesized in the early 1990s. It is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis . It can be used to prepare organic compounds such as medicines, pesticides, and dyes .


Synthesis Analysis

N-tert-butyl-2-(2-chloroacetamido)acetamide can be prepared by reacting tert-butyl ethanol with chloroacetic acid . The specific preparation method is to react tert-butyl ethanol with chloroacetic acid under certain conditions to generate N-tert-butyl-2-(2-chloroacetamido)acetamide .


Molecular Structure Analysis

The molecular formula of N-tert-butyl-2-(2-chloroacetamido)acetamide is C8H15ClN2O2. Its molecular weight is 206.67 g/mol.


Chemical Reactions Analysis

N-tert-butyl-2-(2-chloroacetamido)acetamide is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis . It can be used to prepare organic compounds such as medicines, pesticides, and dyes .


Physical And Chemical Properties Analysis

N-tert-butyl-2-(2-chloroacetamido)acetamide appears as a colorless liquid or white crystalline solid . It has a melting point of 27-28 °C and a boiling point of 96 °C . Its density is 0.98 g/mL . It is soluble in water and organic solvents .

Scientific Research Applications

1. Organic Synthesis

  • Application : N-tert-butyl amides are widely used in organic synthesis .
  • Method : An efficient, mild, and inexpensive synthesis of N-tert-butyl amides from the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate is catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .
  • Results : The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 h. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 h .

2. Drug Synthesis

  • Application : N-tert-butyl amide compounds have wide application in drug synthesis . They are found in many drugs such as finasteride, nelfinavir, and CPI-1189 .
  • Method : N-tert-butyl amides are synthesized by the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .
  • Results : Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV. CPI-1189, with antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .

3. Synthesis of N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine

  • Application : tert-Butyl 2,2,2-trichloroacetimidate, a similar compound to N-tert-butyl-2-(2-chloroacetamido)acetamide, is used in the synthesis of N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine .
  • Method : The synthesis involves the reaction of tert-Butyl 2,2,2-trichloroacetimidate with other reagents .
  • Results : The product, N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine, is a caged building block .

4. Conversion of Alcohols and Carboxylic Acids

  • Application : tert-Butyl 2,2,2-trichloroacetimidate can be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .
  • Method : The conversion involves the reaction of tert-Butyl 2,2,2-trichloroacetimidate with alcohols or carboxylic acids .
  • Results : The products are the corresponding ethers and esters .

5. Synthesis of Caged Building Blocks

  • Application : tert-Butyl 2,2,2-trichloroacetimidate, a similar compound to N-tert-butyl-2-(2-chloroacetamido)acetamide, is used in the synthesis of N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine, a caged building block .
  • Method : The synthesis involves the reaction of tert-Butyl 2,2,2-trichloroacetimidate with other reagents .
  • Results : The product, N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine, is a caged building block .

6. Conversion of Alcohols and Carboxylic Acids

  • Application : tert-Butyl 2,2,2-trichloroacetimidate can be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .
  • Method : The conversion involves the reaction of tert-Butyl 2,2,2-trichloroacetimidate with alcohols or carboxylic acids .
  • Results : The products are the corresponding ethers and esters .

Safety And Hazards

N-tert-butyl-2-(2-chloroacetamido)acetamide is a relatively stable compound, but it is still necessary to pay attention to safe operation . Avoid contact with strong oxidants to avoid dangerous reactions . Wear appropriate personal protective equipment such as lab gloves and safety glasses during operation . Avoid inhaling its vapor or dust, and maintain a well-ventilated working environment . For unintended contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

properties

IUPAC Name

N-tert-butyl-2-[(2-chloroacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)5-10-6(12)4-9/h4-5H2,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSQJRRNZQDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(2-chloroacetamido)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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